Hexythiazox

Description

This compound is an acaricide used for the control of eggs and larvae of many phytophagous mites and functions as a mite growth regulator. It is also considered as a thiazolidine based acaricide that has long-lasting effects against many kinds of mites and is applied at any stage of the plant growth from budding to fruiting. Its mode of action is non-systemic with contact and stomach action.

Properties

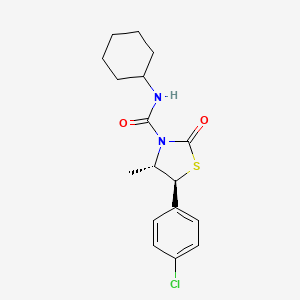

IUPAC Name |

(4S,5S)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIJUOSCAQSSV-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024299 | |

| Record name | Hexythiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

100.00 °C (212.00 °F) - closed cup | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

78587-05-0 | |

| Record name | Hexythiazox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78587-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexythiazox [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078587050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexythiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Thiazolidinecarboxamide, 5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-, (4R,5R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYTHIAZOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1P1MCC1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105.5 °C | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexythiazox and its Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexythiazox is a non-systemic acaricide that is effective against the eggs, larvae, and nymphs of numerous phytophagous mites.[1] It functions as a mite growth regulator, offering long-lasting control.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its formulations, intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and crop protection.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound, compiled from various scientific and regulatory sources.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Common Name | This compound | |

| IUPAC Name | (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | [3][4] |

| CAS Number | 78587-05-0 | [4] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [5][6] |

| Molecular Weight | 352.9 g/mol | [1][5][6] |

| Physical State | White to off-white crystalline powder/solid | [1][7] |

| Odor | Odorless | [1] |

| Melting Point | 108.0-108.5 °C | [5][8] |

| Boiling Point | 222 °C (estimated) | [6] |

| Density | 1.289 g/cm³ at 25 °C | [4][8] |

| Vapor Pressure | <10⁻⁸ mm Hg at 25 °C | [4][8] |

| Flash Point | 100 °C (closed cup) | [1][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | References |

| Water | 0.12 - 0.5 mg/L | 20-25 °C | [5][8] |

| Chloroform | 1379 g/L | 20 °C | [5][8] |

| Xylene | 362 g/L | 20 °C | [5][8] |

| Acetone | 160 g/L | 20 °C | [5][8] |

| Methanol | 20.6 g/L | 20 °C | [4][5] |

| Acetonitrile | 28.6 g/L | 20 °C | [5][8] |

| n-Hexane | 3.9 g/L | 20 °C | [4][5] |

| Ethanol | 0.2 mg/mL | Not Specified | [9][10] |

| DMSO | 2 - 100 mg/mL | Not Specified | [9][10][11][12] |

| DMF | 5 mg/mL | Not Specified | [9][10] |

Table 3: Stability and Partitioning of this compound

| Property | Value | Conditions | References |

| Hydrolysis Half-Life | Stable at pH 5 and 7; Half-life of 50.2 days at pH 9 and 50°C. At pH 6 (120°C for 20 min), about 50% degradation occurs. | 22 °C | [13][14] |

| Photolysis | Degrades in the presence of UV light and sunlight. The rate is faster under UV light. Half-life in aerobic soils of 17 to 43 days. | Aqueous solution and soil | [15][16] |

| Octanol-Water Partition Coefficient (Log P) | 4.5 - 5.3 | Not Specified | [1][17] |

| Soil Sorption Coefficient (Koc) | 6,200 | Not Specified | [1] |

Formulations of this compound

This compound is commercially available in several formulations to suit different application needs. Common formulations include:

-

Emulsifiable Concentrate (EC): A liquid formulation where the active ingredient is dissolved in a solvent with an emulsifier, which allows it to be mixed with water to form an emulsion.[8][18]

-

Wettable Powder (WP): A fine powder formulation containing the active ingredient, a wetting agent, and a dispersing agent, which is mixed with water to form a suspension for spraying.[18]

-

Dry Flowable (DF): Also known as water-dispersible granules (WG), this is a granular formulation that disperses in water to form a suspension.[4]

The choice of formulation can affect the physicochemical properties of the final product, such as its stability, handling characteristics, and application efficacy.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pesticides are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and The Collaborative International Pesticides Analytical Council (CIPAC).

Determination of Melting Point (OECD Guideline 102)

This method involves heating a small, powdered sample of this compound in a capillary tube and observing the temperature range over which melting occurs.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded.

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the vapor pressure balance method.

Methodology:

-

A known amount of this compound is placed in an evacuated chamber.

-

The force exerted by the vapor on a sensitive balance is measured at a constant temperature.

-

The vapor pressure is calculated from this force.

Determination of Water Solubility (OECD Guideline 105)

The column elution method is commonly used for substances with low water solubility like this compound.

Methodology:

-

A column is packed with an inert carrier material coated with an excess of this compound.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of this compound in the eluate is determined periodically using a suitable analytical method (e.g., HPLC-UV) until a plateau is reached.

-

The water solubility is the mean of the plateau concentrations.

Determination of Octanol-Water Partition Coefficient (OECD Guideline 107)

The shake-flask method is a straightforward approach to determine the Log P value.

Methodology:

-

A solution of this compound in n-octanol is prepared.

-

This solution is mixed with a proportional volume of water in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

After separation of the layers, the concentration of this compound in both the n-octanol and water phases is measured.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. Log P is the base-10 logarithm of P.

Residue Analysis in Formulations (CIPAC Methods)

The determination of this compound content in its formulations often involves high-performance liquid chromatography (HPLC).

Methodology:

-

A known weight of the this compound formulation is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile).

-

The solution is diluted to a known volume and filtered.

-

A sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.

Mode of Action and Signaling Pathway

This compound acts as a mite growth inhibitor by interfering with chitin synthesis.[5][19] Chitin is a crucial component of the exoskeleton of mites. By inhibiting chitin synthase 1 (CHS1), this compound disrupts the molting process in mite larvae and nymphs, leading to their death.[1] It also exhibits ovicidal activity, preventing the hatching of eggs laid by treated females.[20]

Caption: Mode of action of this compound via inhibition of chitin synthase 1.

Experimental Workflow for Residue Analysis

The analysis of this compound residues in environmental or food samples typically follows a standardized workflow involving extraction, cleanup, and instrumental analysis. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

References

- 1. This compound | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. fao.org [fao.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Buy this compound | 78587-05-0 | >98% [smolecule.com]

- 6. accustandard.com [accustandard.com]

- 7. chemimpex.com [chemimpex.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. glpbio.com [glpbio.com]

- 10. glpbio.com [glpbio.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Stability and Byproducts Identification of this compound Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil [ejss.journals.ekb.eg]

- 16. Photodegradation of this compound in different solvent systems under the influence of ultraviolet light and sunlight in the presence of TiO2, H2O2, and KNO3 and identification of the photometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound|lookchem [lookchem.com]

- 18. chembk.com [chembk.com]

- 19. This compound (Ref: NA 73) [sitem.herts.ac.uk]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Monitoring this compound residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency - Arabian Journal of Chemistry [arabjchem.org]

Hexythiazox: A Comprehensive Technical Guide on its Function as a Chitin Synthesis Inhibitor in Arthropods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexythiazox is a potent acaricide that functions as a mite growth regulator by inhibiting chitin synthesis, a crucial process for the development and survival of arthropods. This technical guide provides an in-depth analysis of the core mechanisms of this compound, its quantitative effects on various arthropod species, and detailed experimental protocols for its study. The primary mode of action is the non-competitive inhibition of chitin synthase 1 (CHS1), an enzyme essential for the polymerization of N-acetylglucosamine (GlcNAc) into chitin. This inhibition disrupts the formation of the exoskeleton, particularly affecting the egg, larval, and nymphal stages, leading to mortality and developmental abnormalities. This document consolidates current research to serve as a valuable resource for professionals in the fields of entomology, toxicology, and pesticide development.

Introduction

This compound is a thiazolidinone-class acaricide with a specialized mode of action that targets the developmental stages of mites.[1][2] Unlike many traditional pesticides that exhibit neurotoxic effects, this compound acts as an insect growth regulator (IGR), offering a more targeted approach with reduced impact on non-target adult organisms.[2][3] Its efficacy is primarily observed through ovicidal, larvicidal, and nymphicidal activities, making it a critical tool in integrated pest management (IPM) programs for a variety of agricultural and horticultural crops.[2][3] Understanding the precise mechanism of chitin synthesis inhibition is paramount for optimizing its use, managing resistance, and developing novel analogues.

Mechanism of Action: Inhibition of Chitin Synthase

The primary molecular target of this compound is the enzyme chitin synthase 1 (CHS1).[4][5] Chitin, a long-chain polymer of N-acetylglucosamine, is a fundamental component of the arthropod exoskeleton and the peritrophic matrix of the midgut.[5][6] The synthesis of chitin is a vital process that occurs during molting, where the old exoskeleton is shed and a new, larger one is formed.[4][7]

This compound acts as a non-systemic contact and stomach poison.[5] It inhibits the activity of CHS1, thereby blocking the polymerization of UDP-N-acetylglucosamine into chitin chains.[4][7] This disruption of chitin biosynthesis leads to a cascade of lethal effects in developing arthropods:

-

Failed Ecdysis: Immature stages are unable to properly form a new cuticle, resulting in an inability to shed the old one, leading to mortality during the molting process.[4][7]

-

Cuticular Abnormalities: The newly formed cuticle is thin and weak, unable to provide structural support or protection, leading to desiccation and physical injury.

-

Ovicidal Effects: this compound can penetrate the eggshell and inhibit chitin synthesis in the developing embryo, preventing hatching.[2][3] Additionally, females exposed to this compound may lay non-viable eggs.[2]

Evidence for the direct interaction with CHS1 is strongly supported by resistance studies in the two-spotted spider mite, Tetranychus urticae. A single, non-synonymous point mutation (I1017F) in the CHS1 gene has been identified in this compound-resistant strains, conferring a high level of resistance.[4][5] This mutation is believed to alter the binding site of this compound on the CHS1 enzyme, reducing its inhibitory effect.

Signaling Pathway and Logical Relationships

While this compound directly targets the CHS1 enzyme, its action can be placed within the broader context of the chitin biosynthesis pathway. The inhibition of this key enzyme disrupts the normal developmental signaling cascade that is tightly regulated by hormones such as ecdysone.

Quantitative Data

The efficacy of this compound has been quantified in numerous studies against various mite species. The following tables summarize key quantitative data.

Table 1: Lethal Concentration (LC50) Values of this compound against Various Mite Species

| Mite Species | Life Stage | LC50 (mg/L) | 95% Confidence Interval | Reference |

| Tetranychus urticae | Larvae | 0.15 - 0.58 | N/A | [8] |

| Panonychus ulmi | Larvae | 0.23 - 0.62 | N/A | [8] |

| Panonychus ulmi | Summer Eggs | 2.2 | N/A | [8] |

| Panonychus ulmi | Winter Eggs | 20 | N/A | [8] |

| Metatetranychus urticae | Eggs (AL-Baqa strain) | 29.7 | N/A | [9] |

| Metatetranychus urticae | Eggs (Dair Alla strain) | 27.4 | N/A | [9] |

| Neoseiulus californicus | Adults (Lab strain) | 0.22 | 0.17-0.28 | [6] |

| Neoseiulus californicus | Adults (HEX14 resistant) | 14.09 | 11.25-18.06 | [6] |

Table 2: Sublethal Effects of this compound on Tetranychus urticae Life Table Parameters

| Treatment (mg/L) | Net Reproductive Rate (R₀) | Intrinsic Rate of Increase (r) | Finite Rate of Increase (λ) | Mean Generation Time (T) | Reference |

| Control | 65.34 | 0.312 | 1.366 | 13.4 | [2] |

| 0.012 | 43.12 | 0.281 | 1.324 | 13.4 | [2] |

| 0.049 | 38.98 | 0.269 | 1.309 | 13.6 | [2] |

| 0.195 | 34.56 | 0.253 | 1.288 | 13.9 | [2] |

| 0.781 | 29.87 | 0.236 | 1.266 | 14.4 | [2] |

| 3.125 | 20.91 | 0.197 | 1.218 | 15.4 | [2] |

| 12.5 | 10.12 | 0.122 | 1.130 | 18.9 | [2] |

| 50 | 5.23 | 0.088 | 1.092 | 19.0 | [2] |

Table 3: Effects of this compound on Egg Hatchability and Immature Mortality

| Mite Species | Treatment | Egg Hatch (%) | Immature Mortality (%) | Reference |

| Tetranychus urticae | Control | 99.3 | N/A | [2] |

| Tetranychus urticae | This compound (Recommended Dose) | 9.99 | 60.61 (after 3 days) | [2] |

| Phyllocoptruta oleivora | This compound (Recommended Dose) | 5.00 - 12.50 | 72.88 | [8] |

| Brevipalpus californicus | This compound (Recommended Dose) | 5.00 - 12.50 | N/A | [8] |

| Eutetranychus orientalis | This compound (Recommended Dose) | 5.00 - 12.50 | N/A | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Larval Bioassay for LC50 Determination

This protocol is adapted from methods used to assess the toxicity of this compound on mite larvae.[10]

-

Preparation of Leaf Discs: Cut leaf discs (e.g., from bean plants) of a uniform size (e.g., 9 cm²) and place them on water-saturated cotton wool in petri dishes.

-

Mite Infestation: Place 20-30 adult female mites on each leaf disc and allow them to oviposit for a set period (e.g., 6 hours). Remove the adult females.

-

Preparation of this compound Solutions: Prepare a series of dilutions of this compound in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution with only water and surfactant should also be prepared.

-

Treatment Application: Once eggs have hatched into larvae, spray the leaf discs with the different this compound concentrations or the control solution using a Potter spray tower to ensure uniform application (e.g., 0.8 mL at 1 bar pressure).

-

Incubation: Incubate the treated leaf discs at a controlled temperature (e.g., 25°C), humidity (e.g., 60% RH), and photoperiod (e.g., 16:8 L:D).

-

Mortality Assessment: Assess larval mortality after a specific period (e.g., 48-72 hours) under a stereomicroscope. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Analyze the mortality data using probit analysis to calculate the LC50 values and their 95% confidence intervals.

Chitin Quantification using Calcofluor White Staining

This protocol is based on a fluorescent method for quantifying chitin in insect samples and can be adapted for mites.[9][11][12][13][14]

-

Sample Homogenization: Collect a known number of arthropods (e.g., 50-100 mites) from both this compound-treated and control groups. Homogenize the samples in a specific volume of distilled water (e.g., 200 µL).

-

Calcofluor White Staining: Add a solution of Calcofluor White Fluorescent Brightener 28 to the homogenate to a final concentration of 50 µg/mL.

-

Incubation: Incubate the samples in the dark for 15 minutes to allow the dye to bind to the chitin.

-

Washing: Centrifuge the samples (e.g., 21,000 x g for 5 minutes) and discard the supernatant. Wash the pellet twice with distilled water to remove unbound dye.

-

Fluorescence Measurement: Resuspend the pellet in distilled water and transfer to a black 96-well microplate. Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 433 nm.

-

Standard Curve: Prepare a standard curve using a known concentration of purified chitin (e.g., from shrimp shells) treated with Calcofluor White in the same manner.

-

Chitin Calculation: Quantify the amount of chitin in the samples by comparing their fluorescence readings to the standard curve. The percentage of chitin inhibition can be calculated by comparing the chitin content of the treated group to the control group.

Age-Stage, Two-Sex Life Table Analysis

This protocol allows for a detailed assessment of the sublethal effects of this compound on the population dynamics of an arthropod species.[2]

-

Cohort Establishment: Collect a cohort of individuals of the same age (e.g., newly laid eggs) from a stock culture.

-

Treatment: Expose the cohort to a sublethal concentration of this compound (e.g., LC10 or LC20) using a method such as a leaf-dip bioassay. A control group should be exposed to the solvent only.

-

Daily Observations: Observe the cohort daily and record the survival, developmental stage, and fecundity (number of offspring produced) of each individual until the death of the last individual.

-

Data Compilation: Compile the raw data into a life table format, recording the age (x), number of surviving individuals (Nx), and number of offspring produced (Mx) for each day.

-

Parameter Calculation: Analyze the data using the age-stage, two-sex life table theory to calculate the following population parameters:

-

Net reproductive rate (R₀): The average number of offspring produced by a female during her lifetime.

-

Intrinsic rate of increase (r): The instantaneous rate of population growth.

-

Finite rate of increase (λ): The multiplication factor of the population per unit of time.

-

Mean generation time (T): The average time from the birth of a parent to the birth of its offspring.

-

-

Statistical Analysis: Compare the life table parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or bootstrap analysis) to determine the significance of any observed differences.

Conclusion

This compound remains a valuable tool in mite management due to its specific mode of action as a chitin synthesis inhibitor. Its effectiveness against developmental stages provides long-lasting control and makes it suitable for IPM strategies. A thorough understanding of its mechanism of action at the molecular level, particularly its interaction with chitin synthase 1, is crucial for mitigating the development of resistance. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals working to further elucidate the effects of this compound and to develop next-generation arthropod control agents. Future research should focus on the broader transcriptomic and proteomic responses to this compound exposure to uncover potential secondary effects and to better understand the intricate regulatory networks governing arthropod development.

References

- 1. AOP Report: Inhibition of Chitin Synthase 1 Leading to Increased Mortality in Arthropods [ouci.dntb.gov.ua]

- 2. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]

- 3. This compound: An Acaricide With Many Uses - HEBEN [hb-p.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. k-state.edu [k-state.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, this compound and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]

- 12. [PDF] Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining | Semantic Scholar [semanticscholar.org]

- 13. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Hexythiazox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the acaricide hexythiazox in soil and water. The information is compiled from various scientific and regulatory sources to assist researchers and scientists in understanding its persistence, mobility, and transformation in the environment.

Physicochemical Properties and Environmental Mobility

This compound is a non-systemic acaricide with contact and stomach action. Its environmental mobility is largely governed by its low water solubility and high affinity for soil organic matter.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Water Solubility | 0.5 mg/L (at 20°C) | [1] |

| Vapor Pressure | 2.55 x 10⁻⁸ mm Hg (at 20°C) | [1] |

| Koc | 6,170 - 6,200 mL/g | [1] |

| BCF (Bluegill sunfish) | ~1,300 - 1,600 | [1][2] |

The high soil organic carbon-water partitioning coefficient (Koc) indicates that this compound is expected to be immobile in soil, with a low potential for leaching into groundwater[1][2]. However, its high bioconcentration factor (BCF) suggests a potential for bioaccumulation in aquatic organisms[1][2].

Abiotic Degradation

Hydrolysis

This compound is relatively stable to hydrolysis under acidic and neutral conditions. At a pH of 9 and 22°C, it hydrolyzes very slowly, with an estimated half-life of 416 days[2]. Under simulated hydrolytic conditions representative of pasteurization, baking/boiling, and sterilization at elevated temperatures, degradation is more significant, particularly at higher pH[3].

Table 2: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| 5, 7 | Ambient | Stable | [2] |

| 9 | 22°C | 416 days (estimated) | [2] |

| 4 | 90°C | > 20 minutes | [3] |

| 5 | 100°C | > 60 minutes | [3] |

| 6 | 120°C | ~20 minutes | [3] |

Photolysis

This compound is susceptible to photolytic degradation in both water and soil, although the process is slower on soil surfaces. The presence of photosensitizers like titanium dioxide (TiO₂) can accelerate its degradation[4].

Table 3: Photodegradation of this compound

| Medium | Condition | Half-life (t₁/₂) | Reference |

| Water | Sunlight | 16.6 days | [2] |

| Soil | Sunlight | 116 days | [2] |

| Egyptian Clay Loam Soil | Ambient | 5.75 days | [5][6] |

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in the environment, particularly in soil.

Aerobic Soil Metabolism

Under aerobic conditions, this compound degrades in soil with half-lives ranging from 17 to 35 days in laboratory studies[1][2]. Field studies have shown dissipation half-lives ranging from 5 to 26 weeks[2]. The primary degradation pathway involves the cleavage of the thiazolidine ring[3][5][6].

Table 4: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | Half-life (t₁/₂) | Reference |

| Various | Laboratory | 17 - 35 days | [2] |

| Various | 20°C | 32.1 - 35.2 days | [3] |

| Field | Field Conditions | 5 - 26 weeks | [2] |

| Egyptian Clay Loam | Ambient | 5.75 days | [5][6] |

Degradation Pathway and Metabolites

The degradation of this compound in soil proceeds through the formation of several metabolites. The proposed aerobic soil metabolism pathway involves the cleavage of the amide bond and subsequent transformations.

Table 5: Major Metabolites of this compound in Soil

| Metabolite Code | Chemical Name | Formation Stage |

| PT-1-9 | Not specified | Early |

| PT-1-2 | 5-(4-chlorophenyl)-4-methylthiazolidin-2-one | Later |

| PT-1-3 | N-cyclohexyl-formamide | Later |

Experimental Protocols

The environmental fate of this compound is typically assessed using standardized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (based on OECD Guideline 111)

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: A known concentration of this compound (radiolabeled or non-labeled) is added to the buffer solutions. The concentration should not exceed half of its water solubility[7][8].

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies)[6][7].

-

Sampling and Analysis: At predetermined intervals, aliquots are taken and analyzed for the parent compound and potential hydrolysis products using appropriate analytical methods like HPLC-UV or LC-MS/MS[4][7].

Photolysis Study (based on OECD Guideline 316 and draft guideline for soil surfaces)

-

Sample Preparation: For aqueous photolysis, this compound is dissolved in sterile, purified water. For soil photolysis, a thin layer of soil on a suitable support is treated with the test substance[9][10].

-

Irradiation: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon lamp with filters) under controlled temperature conditions[9][11].

-

Control Samples: Dark controls, protected from light, are maintained under the same conditions to differentiate between photochemical and other degradation processes[9].

-

Sampling and Analysis: Samples are collected at various time points and analyzed for this compound and its photoproducts[9]. Volatile products may also be trapped and analyzed[9].

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

-

Soil Selection and Preparation: One or more soil types with varying characteristics (e.g., texture, organic carbon content, pH) are selected, sieved, and brought to a specific moisture content[2][12].

-

Application: Radiolabeled (¹⁴C) this compound is typically used to facilitate the tracking of metabolites and the establishment of a mass balance. It is applied to the soil samples at a rate relevant to its agricultural use[13][14].

-

Incubation: The treated soil samples are incubated in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C) for up to 120 days[1][2][13]. A continuous stream of carbon dioxide-free, humidified air is passed through the aerobic samples[2].

-

Trapping of Volatiles: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped in appropriate solutions (e.g., potassium hydroxide or ethylene glycol)[13].

-

Extraction and Analysis: At specified intervals, soil samples are extracted with suitable solvents. The extracts, soil-bound residues, and trapping solutions are analyzed to determine the concentration of the parent compound and its transformation products[13].

Conclusion

This compound is a non-persistent to moderately persistent acaricide in the environment. Its fate is primarily dictated by its strong adsorption to soil and sediment, which limits its mobility. While stable to hydrolysis under normal environmental pH, it undergoes degradation through photolysis and, more significantly, microbial metabolism in soil. The primary degradation pathway involves the cleavage of the molecule, leading to the formation of more polar metabolites that can be further mineralized or incorporated into soil-bound residues. Its high bioconcentration factor warrants consideration for its potential impact on aquatic ecosystems. This guide provides a foundational understanding for professionals involved in the environmental risk assessment and management of this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. jrfglobal.com [jrfglobal.com]

- 7. oecd.org [oecd.org]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. eppltd.com [eppltd.com]

- 10. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 11. OECD Draft: Phototransformation of Chemicals on Soil Surfaces | ibacon GmbH [ibacon.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Hexythiazox: A Deep Dive into its Mode of Action on Spider Mite Development

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the acaricide hexythiazox, with a specific focus on its molecular mode of action and its effects on the various developmental stages of spider mites (Acari: Tetranychidae). This document is intended for researchers, scientists, and professionals involved in pesticide research and development.

Introduction to this compound

This compound is a potent, non-systemic acaricide that functions as a mite growth regulator.[1][2] It is highly effective against the egg and immature stages of numerous phytophagous mite species, offering long-lasting control.[1][2] Its primary application is in agriculture for the protection of a wide range of crops, including fruits, vegetables, and ornamentals, from the damaging effects of spider mite infestations.[3][4] A key advantage of this compound is its selective action, which minimizes harm to beneficial insects and predatory mites, making it a valuable component of Integrated Pest Management (IPM) programs.[4][5]

Molecular Mode of Action: Inhibition of Chitin Synthesis

The primary mode of action of this compound is the inhibition of chitin synthesis in mites.[5][6] Chitin is a crucial structural component of the mite's exoskeleton and is essential for the molting process that allows for growth and development between life stages.[5][6]

This compound, along with other mite growth inhibitors like clofentezine and etoxazole, targets the enzyme chitin synthase 1 (CHS1).[1][3][4] Research has identified a specific non-synonymous variant (I1017F) in the CHS1 gene that is associated with resistance to these acaricides, confirming CHS1 as the molecular target.[1][3][4][7] By inhibiting CHS1, this compound disrupts the formation of new cuticle, leading to mortality during the molting process.[4] This mechanism of action explains its high efficacy against the actively developing egg, larval, and nymphal stages, and its lack of direct toxicity to adult mites which have completed their molts.[6][8]

Below is a simplified representation of the chitin biosynthesis pathway and the point of inhibition by this compound.

Effects on Spider Mite Developmental Stages

This compound exhibits differential toxicity across the life cycle of spider mites, demonstrating potent ovicidal, larvicidal, and nymphicidal activity, with minimal direct effect on adults.[6][9]

Egg Stage (Ovicidal Activity)

This compound is highly effective at preventing egg hatch.[10] When eggs are treated directly, the embryo may develop to an advanced stage but fails to successfully hatch.[1] The ovicidal activity is most pronounced on freshly laid eggs, with tolerance increasing as the embryo develops.[10] Furthermore, adult female mites exposed to this compound residues lay non-viable eggs, a phenomenon known as transovarial toxicity.[3][6]

Larval and Nymphal Stages (Larvicidal and Nymphicidal Activity)

The larval and nymphal stages are also highly susceptible to this compound.[9] As these immature stages feed on treated plant surfaces, they ingest the active ingredient.[2] The inhibition of chitin synthesis becomes lethal during the subsequent molt, preventing the larva from developing into a protonymph, or the protonymph and deutonymph from reaching the next life stage.[5] Mortality is often observed during the quiescent chrysalis stages preceding each molt.[10]

Adult Stage

This compound has little to no direct toxic effect on adult spider mites.[6][8] However, as previously mentioned, sublethal exposure of adult females can significantly reduce the viability of their eggs.[3][6] This indirect effect contributes to the overall population control by preventing the next generation from developing.

Quantitative Efficacy Data

The efficacy of this compound varies depending on the spider mite species, developmental stage, and environmental conditions. The following tables summarize key quantitative data from various laboratory and field studies.

Table 1: Ovicidal and Larvicidal Efficacy of this compound on Tetranychus urticae (Two-Spotted Spider Mite)

| Developmental Stage | Concentration | Efficacy Metric | Value | Reference |

| Eggs | Recommended Dose | Hatchability | 9.99% | [5][11] |

| Eggs | 4.18 ml/L | LC50 | 4.18 ml/L | [12] |

| Larvae | 0.15-0.58 mg AI/L | LC50 | 0.15-0.58 mg AI/L | [9] |

| Immatures | Recommended Dose | Reduction (7 days) | 73.98% | [5][11] |

| Adults | 3.27 ml/L | LC50 | 3.27 ml/L | [12] |

Table 2: Comparative Efficacy of this compound on Different Spider Mite Species

| Mite Species | Developmental Stage | Concentration (ppm) | Efficacy Metric | Value | Reference |

| Oligonychus biharensis | Eggs (freshly laid) | 10 | Egg Hatch | 0% | [10] |

| Tetranychus urticae | Eggs (freshly laid) | 30 | Egg Hatch | 0% | [10] |

| Panonychus ulmi | Larvae | 0.23-0.62 mg AI/L | LC50 | 0.23-0.62 mg AI/L | [9] |

| Tetranychus kanzawai | Eggs | - | LC50 | Higher than abamectin | [8] |

| Phyllocoptruta oleivora | Immatures | Recommended Dose | Mortality | 72.88% (Lab) | [13] |

Experimental Protocols

The evaluation of this compound efficacy is predominantly conducted using leaf disc bioassays. The following is a generalized protocol synthesized from multiple research studies.

Mite Rearing

-

Host Plants: Spider mites are typically reared on suitable host plants such as bean (Phaseolus vulgaris), water hyacinth (Eichhornia crassipes), or the specific crop plant from which they were collected.[9][13][14][15]

-

Rearing Conditions: Cultures are maintained in a controlled environment, typically at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod to ensure a continuous supply of mites of known age and susceptibility.[12]

-

Colony Maintenance: Infested leaves from a stock culture are periodically transferred to uninfested plants to maintain the mite population.[9] To prevent contamination and predation, rearing units are often isolated, for instance, by placing them on trays of water.[9][13]

Leaf Disc Bioassay Protocol

This protocol is a standard method for assessing the toxicity of acaricides to spider mites.

Assessment of Ovicidal and Larvicidal Activity

-

Ovicidal Assessment: For ovicidal tests, adult females are allowed to lay eggs on leaf discs for a defined period (e.g., 24 hours), after which the adults are removed.[8] The eggs are then treated, and the number of hatched larvae is counted after a suitable incubation period.[8] Egg viability is determined by the percentage of eggs that successfully hatch.[8]

-

Larvicidal/Nymphicidal Assessment: For larvicidal and nymphicidal assays, a known number of active immature mites are transferred to the treated leaf discs. Mortality is assessed at regular intervals. Mites are considered dead if they do not move when gently prodded with a fine brush.[8]

Statistical Analysis

The dose-response data obtained from bioassays are typically analyzed using probit analysis to determine the lethal concentrations (e.g., LC50, LC90).[6][16][17][18] Probit analysis transforms the sigmoidal dose-response curve into a linear relationship, allowing for the estimation of the concentration of a substance that causes a specific level of mortality in a population.[6][16] Other statistical models, such as log-logistic regression, may also be employed to analyze dose-response data.[19][20][21]

Conclusion

This compound is a highly effective mite growth regulator with a specific mode of action that targets chitin synthesis. Its potent ovicidal, larvicidal, and nymphicidal activities make it a valuable tool for the management of spider mite populations in a variety of agricultural settings. A thorough understanding of its effects on different developmental stages and the standardized protocols for its evaluation are crucial for its responsible and effective use in IPM strategies and for the development of new acaricidal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, this compound and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, this compound and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A possible pathway of chitin synthesis as revealed by electron microscopy in Tetranychus urticae (Acari, Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analystsoft.com [analystsoft.com]

- 7. This compound | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atr.vsu.edu.ph [atr.vsu.edu.ph]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. thephilippineentomologist.org [thephilippineentomologist.org]

- 14. researchgate.net [researchgate.net]

- 15. scielo.org.mx [scielo.org.mx]

- 16. Data Entry Page for Probit Analysis (Computing LC50/LD50) [14.139.232.166]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. www8.sas.com [www8.sas.com]

- 20. 11 Dose-Response curves | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]

- 21. home.czu.cz [home.czu.cz]

Hexythiazox: A Technical Guide to its Discovery, Development, and Selective Acaricidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexythiazox is a selective, non-systemic acaricide belonging to the thiazolidinone class of chemicals.[1] First registered in 1988, it has become a critical tool in integrated pest management (IPM) programs for a wide variety of agricultural crops, including fruits, vegetables, cotton, and ornamentals.[1][2][3] Its efficacy is primarily directed at the egg, larval, and nymphal stages of mites, acting as a potent mite growth regulator with long-lasting residual activity.[1][3][4] This guide provides an in-depth technical overview of the discovery, chemical synthesis, mode of action, biological activity, selectivity, and toxicological profile of this compound.

Discovery and History

The development of this compound marked a significant advancement in mite control.

-

1963 : this compound was first synthesized by Japanese chemist Sadaharu Takada.[2]

-

1981-1984 : Patents for its preparation were granted to Nippon Soda.[5][6]

-

1988 : It was first registered for use in the United States.[2]

Since its introduction, this compound has been commercialized under various trade names, including Nissorun, Savey, Cesar, and Matacar, and is now registered for use in over 60 countries.[2][5]

Chemical Profile and Synthesis

This compound is a synthetic compound characterized by its thiazolidine structure.[6] It is commercially produced as a racemic mixture of its (4R, 5R) and (4S, 5S) stereoisomers.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidinecarboxamide) | [5] |

| CAS Number | 78587-05-0 | [9] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [5][6] |

| Molar Mass | 352.88 g/mol | [9] |

| Appearance | White crystalline solid | [10] |

| Melting Point | 108.0-108.5 °C | [10] |

| Mode of Action | Mite Growth Inhibitor (Chitin Synthesis Inhibitor) | [1][7] |

| Formulations | Wettable Powder (WP), Emulsifiable Concentrate (EC), Flowable | [5] |

Chemical Synthesis

The industrial synthesis of this compound is a multi-step process. The primary method involves the reaction of trans-4-methyl-5-(4-chlorophenyl)-2-thiazolidinone with cyclohexyl isocyanate.[5][6] The general pathway involves forming the core thiazolidinone ring, followed by functional group modifications to build the final active molecule.[6][7] A continuous dehydration process using an organic solvent carrier is often employed to facilitate crystal transformation and ensure purity.[7][11]

Figure 1: Generalized workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound functions as a mite growth inhibitor, disrupting the molting process by interfering with chitin synthesis.[1][6]

-

Target Site : The molecular target is the enzyme Chitin Synthase 1 (CHS1).[5][6]

-

Action : It inhibits an essential, non-catalytic activity of CHS1, which is crucial for the formation of the mite's exoskeleton.[1][5]

-

Effect : This disruption prevents the successful development of eggs, larvae, and nymphs, leading to their mortality.[1][6] It does not have significant activity against adult mites, but eggs laid by females exposed to this compound are often non-viable.[4][8]

Figure 2: Mechanism of action pathway for this compound as a mite growth inhibitor.

Acaricidal Activity and Selectivity

This compound is effective against a broad spectrum of phytophagous mites while demonstrating a favorable selectivity profile, minimizing harm to many beneficial insects and predatory mites when used as directed.[1][3][12] Its action is primarily through contact and stomach ingestion.[4][5] The effects are not immediate, with peak population reduction typically observed 7 to 10 days post-application, followed by a residual control period of 40 to 50 days.[1][2]

Efficacy Data

Recent studies have shown that the (4R, 5R)-(+)-HTZ enantiomer exhibits significantly higher bioactivity against key mite species compared to the (4S, 5S)-(-)-HTZ enantiomer.[13]

Table 2: Acaricidal Efficacy of this compound Against Key Mite Species

| Mite Species | Life Stage | LC₅₀ Value (mg AI/L) | Reference(s) |

| Tetranychus urticae | Larvae | 0.15 - 0.58 | [12] |

| Panonychus ulmi | Larvae | 0.23 - 0.62 | [12] |

| Tetranychus cinnabarinus | Eggs | 0.0016 (racemic) | [13] |

| Tetranychus pacificus | Eggs | Hatch reduced at ≥0.5x field rate | [14] |

Selectivity Profile

This compound is considered a selective acaricide.[1][12] Laboratory studies have shown that at recommended field rates, it causes little mortality to the adult females, larvae, or eggs of the predatory mite Metaseiulus occidentalis.[14] This selectivity makes it a valuable component of IPM programs, as it helps preserve natural enemy populations that contribute to mite control.[3]

Mammalian Toxicology

The toxicological database for this compound is extensive, indicating low acute toxicity.[15][16] In subchronic and chronic exposure studies, the primary target organs identified are the liver and adrenal glands in mice, rats, and dogs, with the dog being the most sensitive species.[15][16][17] There is no evidence of immunotoxicity or neurotoxicity, and developmental studies have not shown increased susceptibility to in utero or postnatal exposure.[15] The EPA has classified this compound as "Likely to be Carcinogenic to Humans," based on tumors in high-dose animal studies; however, the evidence was not considered strong enough to warrant a quantitative linear risk estimation.[15][16] The chronic reference dose (RfD) is considered protective of all chronic effects, including potential carcinogenicity.[15]

Table 3: Summary of Mammalian Toxicological Profile for this compound

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) | Key Findings | Reference(s) |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | - | Low acute oral toxicity. | [18] |

| Acute Dermal LD₅₀ | Rat | >5000 mg/kg | - | Low acute dermal toxicity. | [18] |

| 1-Year Feeding | Dog | 100 ppm (2.9 mg/kg/day) | 500 ppm | Increased adrenal weights and associated histopathology. | [15][17][18] |

| 2-Year Feeding | Rat | 70 ppm (3.2 mg/kg/day) | - | Basis for original ADI establishment. | [19] |

| 2-Generation Reproduction | Rat | 30 mg/kg/day | 180 mg/kg/day | Decreased pup body weight, delayed development, increased parental organ weights (liver, kidney, adrenal). | [15][16] |

| Developmental Toxicity | Rat | 240 mg/kg/day | 720 mg/kg/day | Maternal toxicity (reduced weight gain) and developmental effects (reduced ossification). | [17][18] |

| Developmental Toxicity | Rabbit | 360 mg/kg/day | 1080 mg/kg/day | Slight embryotoxicity at the highest dose. | [17][18] |

Resistance and Management

As with any pesticide, resistance to this compound is a concern. Resistance development in mite populations has been documented and is a critical factor in its long-term sustainable use.[4]

Mechanisms of Resistance

Two primary mechanisms of resistance to this compound have been identified:

-

Target-Site Modification : A non-synonymous mutation (I1017F) in the chitin synthase 1 (CHS1) gene has been strongly associated with resistance. This mutation is believed to alter the binding site, reducing the efficacy of the acaricide.[5]

-

Metabolic Resistance : Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and esterases, can lead to faster breakdown of this compound, preventing it from reaching its target site.[4][20]

Studies have shown that a laboratory-selected strain of Neoseiulus californicus developed a 64-fold resistance to this compound after 14 selection cycles.[4] This resistance is also linked to cross-resistance with other mite growth inhibitors like clofentezine and etoxazole, which share the same molecular target.[4][5]

Figure 3: Primary mechanisms contributing to this compound resistance in mites.

Resistance Management

To preserve the efficacy of this compound, resistance management strategies are essential. Key recommendations include:

-

Rotation : Alternating this compound with acaricides from different Mode of Action groups (e.g., METI acaricides, organotins).[21]

-

Limited Applications : Restricting the number of applications per season, often to just one, to reduce selection pressure.[2]

-

Monitoring : Regularly monitoring mite populations to assess product efficacy and detect potential resistance early.

Conclusion

This compound remains a valuable and effective selective acaricide for controlling a wide range of mite pests. Its unique mode of action as a chitin synthesis inhibitor, combined with its strong ovicidal and larvicidal activity, provides long-lasting control. While its toxicological profile is generally favorable, understanding its potential for resistance development is paramount. By adhering to robust resistance management strategies and leveraging its selectivity within IPM programs, this compound can continue to be a sustainable tool for crop protection professionals worldwide.

Appendix: Key Experimental Protocols

A.1 Acaricidal Bioassay (Leaf Disk Spray Tower Method)

This protocol is used to determine the concentration-mortality response (e.g., LC₅₀) of mites to this compound.

-

Mite Rearing : Maintain a susceptible, pesticide-free colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) in a controlled environment.

-

Preparation of Leaf Disks : Cut leaf disks (approx. 2-3 cm diameter) from untreated host plants. Place them upside-down on a layer of water-saturated cotton or agar in petri dishes to maintain turgor.

-

Mite Infestation : Transfer a set number of adult female mites (e.g., 20-30) to each leaf disk and allow them to lay eggs for a defined period (e.g., 24 hours). After the oviposition period, remove the adult females.

-

Preparation of Test Solutions : Prepare a stock solution of this compound (e.g., in DMSO).[22] Create a series of serial dilutions using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve at least five different concentrations. A control group will be treated with the surfactant solution only.

-

Application : Place the petri dishes with the egg-infested leaf disks into a Potter spray tower. Spray each disk with a precise volume (e.g., 2 mL) of the respective test solution at a constant pressure.

-

Incubation : After treatment, allow the disks to air dry. Place the dishes in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).

-

Data Collection : Assess mortality at set intervals. For an ovicidal/larvicidal assay, count the number of unhatched eggs and dead larvae after a period sufficient for hatching and development in the control group (e.g., 7-10 days).

-

Data Analysis : Correct mortality data using Abbott's formula. Analyze the data using probit analysis to calculate the LC₅₀, LC₉₀, and their corresponding 95% confidence intervals.

A.2 Mammalian Subchronic Oral Toxicity Study (90-Day Rat Study)

This protocol is designed to assess the potential adverse effects of repeated dietary exposure to this compound.

-

Animal Selection : Use a standard laboratory strain of rats (e.g., Fischer 344), typically 4-6 weeks old. Acclimate animals for at least one week before the study begins.

-

Group Assignment : Randomly assign animals to at least four groups (e.g., 20 males and 20 females per group): a control group and at least three dose groups (low, mid, high).

-

Diet Preparation and Dosing : The control group receives the basal diet. For the treatment groups, this compound is mixed into the diet at specified concentrations (e.g., 10, 70, 500, 3500 ppm).[18] Ensure the stability and homogeneity of the test substance in the feed.

-

Observations :

-

Clinical Signs : Observe animals daily for any signs of toxicity.

-

Body Weight & Food Consumption : Record individual body weights weekly and food consumption weekly.

-

Ophthalmology : Conduct examinations before the study and at termination.

-

Clinical Pathology : Collect blood and urine samples at termination (and possibly at an interim point) for hematology and clinical chemistry analysis.

-

-

Necropsy and Histopathology : At the end of the 90-day period, euthanize all animals. Conduct a full gross necropsy. Weigh key organs (e.g., liver, kidneys, adrenals, brain). Preserve a comprehensive set of tissues in formalin for histopathological examination by a veterinary pathologist.

-

Data Analysis : Analyze data for statistically significant differences between treated and control groups. Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) based on the findings.[18]

Figure 4: Experimental workflow for a 90-day subchronic oral toxicity study.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound: An Acaricide With Many Uses - HEBEN [hb-p.com]

- 3. nbinno.com [nbinno.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 78587-05-0 | >98% [smolecule.com]

- 7. This compound (Ref: NA 73) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. glpbio.com [glpbio.com]

- 10. 78587-05-0・this compound Standard・087-05351[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. CN104413035A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Systemic evaluation of novel acaricide this compound for bioactivity improvement and risk reduction at the enantiomer level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 17. fao.org [fao.org]

- 18. 830. This compound (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]

- 19. apps.who.int [apps.who.int]

- 20. researchgate.net [researchgate.net]

- 21. croplife.org.au [croplife.org.au]

- 22. selleckchem.com [selleckchem.com]

Enantioselective Properties and Stereoisomers of Hexythiazox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexythiazox, a thiazolidinone acaricide, is a chiral pesticide widely used in agriculture to control mite populations.[1][2] It is commercially available as a racemic mixture of its two enantiomers: (4S, 5S)-(-)-hexythiazox and (4R, 5R)-(+)-hexythiazox.[1][2] While possessing identical physicochemical properties in an achiral environment, these stereoisomers exhibit significant differences in their biological activity, toxicity, and environmental fate. This technical guide provides an in-depth analysis of the enantioselective properties of this compound, focusing on its stereoisomers. It includes a comprehensive summary of quantitative data, detailed experimental protocols for enantiomer separation and analysis, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Introduction to this compound and its Stereoisomers

This compound is a non-systemic acaricide that acts primarily as a mite growth inhibitor, effective against the egg and larval stages of many phytophagous mites.[1][3] Its mode of action involves contact and stomach poisoning.[3][4] The presence of two chiral centers in its molecular structure gives rise to stereoisomerism, resulting in two enantiomers: (4S, 5S)-hexythiazox and (4R, 5R)-hexythiazox.[1][2] Commercial formulations typically contain a 1:1 racemic mixture of these enantiomers.[1][2] Emerging research has highlighted the profound enantioselectivity in the biological and environmental interactions of this compound, underscoring the importance of studying its properties at the enantiomer level.

Enantioselective Bioactivity and Toxicity

Significant differences in the acaricidal activity of this compound enantiomers have been observed. The (4R, 5R)-(+)-hexythiazox enantiomer is substantially more potent than its (4S, 5S)-(-) counterpart.

Table 1: Enantioselective Bioactivity of this compound Against Mite Eggs

| Target Mite Species | Enantiomer | Bioactivity Comparison | Reference |

| Tetranychus cinnabarinus | (4R, 5R)-(+)-HTZ | 708 times more active than (4S, 5S)-(-)-HTZ | [5] |

| Tetranychus urticae | (4R, 5R)-(+)-HTZ | 1719 times more active than (4S, 5S)-(-)-HTZ | [5] |

This pronounced difference in bioactivity is attributed to the differential interaction of the enantiomers with their biological target. Molecular docking studies suggest that (4R, 5R)-(+)-hexythiazox has a greater interaction with chitin synthase, a key enzyme in mite development.[5]

In contrast to its bioactivity against mites, the toxicity of this compound enantiomers to non-target organisms can differ. For instance, (4S, 5S)-(-)-hexythiazox has been shown to induce greater toxic effects in earthworms, causing more significant changes in protein and malondialdehyde content, as well as in antioxidant and detoxification enzyme activities.[5]

Mechanism of Action: Inhibition of Chitin Synthase

The primary mode of action for this compound is the inhibition of mite growth, and it is classified as a mite growth inhibitor affecting chitin synthase 1 (CHS1).[4][6] Chitin is a crucial component of the arthropod exoskeleton, and its synthesis is essential for molting and development. By inhibiting CHS1, this compound disrupts the formation of the new cuticle, leading to mortality during the developmental stages. The enantioselectivity observed in its bioactivity suggests a stereospecific interaction with the CHS1 enzyme.

Caption: Stereoselective inhibition of Chitin Synthase 1 by this compound enantiomers.

Enantioselective Environmental Fate

The stereoisomers of this compound also exhibit different behaviors in the environment, particularly in terms of bioaccumulation and degradation.

Table 2: Enantioselective Bioaccumulation and Degradation in Earthworms (Eisenia fetida)

| Parameter | (4S, 5S)-(-)-HTX | (4R, 5R)-(+)-HTX | Reference |

| Bioaccumulation Propensity | Markedly higher | Lower | [7] |

| Accumulation Factor (AF) Range | 0.32 - 0.65 | 0.25 - 0.51 | [7] |

| Degradation Half-life | 1.83 days (more rapid) | 2.07 days | [7] |

These findings indicate that the (4S, 5S)-(-) enantiomer, while less active against mites, is more persistent and bioaccumulative in certain soil organisms. This has important implications for ecotoxicological risk assessment.

Metabolomics studies in earthworms have revealed that exposure to different enantiomers can perturb distinct metabolic pathways. (4R, 5R)-(+)-HTX was found to disrupt amino acid and lipid metabolism, while (4S, 5S)-(-)-HTX affected glycolysis, amino acid metabolism, and nucleic acid biosynthesis.[7]

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

A crucial aspect of studying enantioselective properties is the ability to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.

Table 3: HPLC Conditions for Chiral Separation of this compound Enantiomers

| Parameter | Condition 1 | Condition 2 | Reference |

| Chiral Column | Lux Cellulose-3 (cellulose-tris-(4-methylbenzoate)) | Lux Cellulose-3 (cellulose-tris-(4-methylbenzoate)) | [1][8] |

| Mobile Phase | Methanol/Water | Acetonitrile/Water | [1][8] |

| Flow Rate | 0.8 mL·min⁻¹ | 0.8 mL·min⁻¹ | [1][8] |

| Column Temperature | 10 °C to 40 °C (lower temperature improves resolution) | 10 °C to 40 °C (lower temperature improves resolution) | [1][8] |

| Maximum Resolution (Rs) | 2.09 | 2.74 | [1][8] |

Methodology:

-

Standard Preparation: Prepare a standard solution of racemic this compound in a suitable solvent (e.g., acetonitrile).

-

Chromatographic System: Utilize a reverse-phase HPLC system equipped with a UV detector.

-

Chiral Column: Install a Lux Cellulose-3 chiral column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Prepare the mobile phase by mixing either methanol and water or acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

-

Injection: Inject a specific volume of the standard solution onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification. The resolution (Rs) between the two peaks should be greater than 1.5 for baseline separation.

References

- 1. Direct Enantiomeric Separation and Determination of this compound Enantiomers in Environment and Vegetable by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Enantiomeric Separation and Determination of this compound Enantiomers in Environment and Vegetable by Reverse-Phase High-Performance Liquid Chromatography [mdpi.com]

- 3. This compound | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: NA 73) [sitem.herts.ac.uk]

- 5. Systemic evaluation of novel acaricide this compound for bioactivity improvement and risk reduction at the enantiomer level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. irac-online.org [irac-online.org]

- 7. Enantioselective study of this compound in earthworms (Eisenia fetida): Bioaccumulation, degradation, enantiomer-specific profiling and perturbed metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Enantiomeric Separation and Determination of this compound Enantiomers in Environment and Vegetable by Reverse-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of Hexythiazox Residues in Agricultural Crops by LC-MS/MS

Introduction

Hexythiazox is a thiazolidinone acaricide used to control mites on a variety of agricultural crops. Due to its potential persistence and to ensure consumer safety, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1] This application note describes a sensitive and reliable method for the determination of this compound residues in various agricultural crops using a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This method is crucial for monitoring compliance with MRLs and conducting dietary risk assessments.

Principle

This method involves the extraction of this compound from homogenized crop samples using acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

Experimental Protocols

Reagents and Materials

-

This compound certified reference material (99.5% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Ultrapure water

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh the this compound reference standard and dissolve it in acetonitrile to obtain a concentration of 1000 mg/L.[2]

-

Intermediate Standard Solution (100 mg/L): Dilute the stock solution with acetonitrile to prepare a 100 mg/L intermediate standard.[2]

-

Working Standard Solutions (0.001 - 0.5 mg/kg): Prepare a series of working standard solutions by further diluting the intermediate standard solution with acetonitrile. These solutions are used for spiking blank samples for recovery studies and for preparing matrix-matched calibration curves.[2] Store all standard solutions at -20°C when not in use.[2]

Sample Preparation (Modified QuEChERS Method)

-

Homogenization: Homogenize a representative sample of the agricultural crop (e.g., tomatoes, cucumbers, peppers, grapes) using a high-speed blender.[2]

-

Extraction:

-